(5Z)-3-(2-methoxyethyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-METHOXYETHYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-METHOXYETHYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and other substituents. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-METHOXYETHYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules could provide insights into new therapeutic targets.
Medicine
In medicine, (5Z)-3-(2-METHOXYETHYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets might make it useful in treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-METHOXYETHYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects might be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-3-(2-METHOXYETHYL)-5-({3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives, pyrazole-containing compounds, and molecules with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness might make it particularly valuable in applications where other similar compounds fall short.
Properties
Molecular Formula |
C26H25N3O3S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O3S2/c1-4-13-32-22-11-10-19(15-18(22)2)24-20(17-29(27-24)21-8-6-5-7-9-21)16-23-25(30)28(12-14-31-3)26(33)34-23/h4-11,15-17H,1,12-14H2,2-3H3/b23-16- |
InChI Key |
PUSBIBCRHKHRBC-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)OCC=C |
Origin of Product |
United States |
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